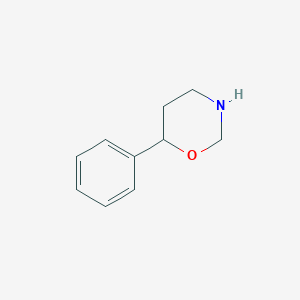
2H-1,3-Oxazine, tetrahydro-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Oxazine, tetrahydro-6-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits remarkable biological activity and has been extensively studied for its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-phenyl- is not fully understood. However, it is believed to act through the inhibition of specific enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-1,3-Oxazine, tetrahydro-6-phenyl- are diverse and depend on the specific biological target. For example, its inhibition of topoisomerase II can lead to DNA damage and cell death, making it a potential anticancer agent. Its binding to the NMDA receptor can modulate synaptic plasticity and improve cognitive function, making it a potential treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H-1,3-Oxazine, tetrahydro-6-phenyl- in lab experiments is its diverse biological activity, which makes it a versatile tool for studying various biological processes. However, its complex mechanism of action and potential toxicity can also make it challenging to work with. Careful optimization of experimental conditions and dose-response studies are necessary to ensure accurate and reproducible results.
Zukünftige Richtungen
There are many potential future directions for the study of 2H-1,3-Oxazine, tetrahydro-6-phenyl-. One area of interest is its potential use in combination therapy for cancer treatment. Its diverse biological activity and ability to overcome drug resistance make it a promising candidate for combination therapy with other anticancer agents. Another area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, the development of new synthetic methods and analogs of 2H-1,3-Oxazine, tetrahydro-6-phenyl- could lead to the discovery of new biological targets and applications.
In conclusion, 2H-1,3-Oxazine, tetrahydro-6-phenyl- is a versatile and promising compound with diverse biological activity and potential applications in drug discovery and development. Its complex mechanism of action and potential toxicity make it challenging to work with, but careful optimization of experimental conditions and dose-response studies can yield accurate and reproducible results. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2H-1,3-Oxazine, tetrahydro-6-phenyl- involves the reaction of a substituted aniline with a ketone in the presence of an acid catalyst. The reaction proceeds through an imine intermediate, which undergoes cyclization to form the oxazine ring. The reaction conditions can be optimized to obtain high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Oxazine, tetrahydro-6-phenyl- has been extensively studied for its potential applications in drug discovery and development. This compound exhibits remarkable biological activity and has been shown to possess anticancer, antimicrobial, and antiviral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19798-93-7 |
|---|---|
Produktname |
2H-1,3-Oxazine, tetrahydro-6-phenyl- |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
NXRSRCLQERAMPF-UHFFFAOYSA-N |
SMILES |
C1CNCOC1C2=CC=CC=C2 |
Kanonische SMILES |
C1CNCOC1C2=CC=CC=C2 |
Andere CAS-Nummern |
19798-93-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



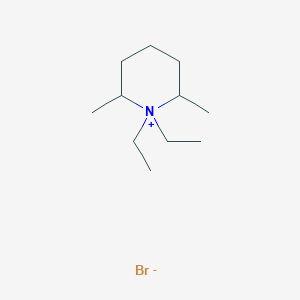
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
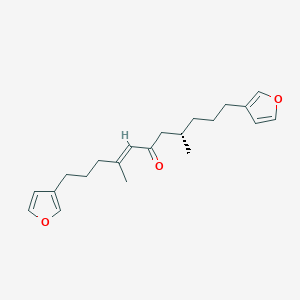
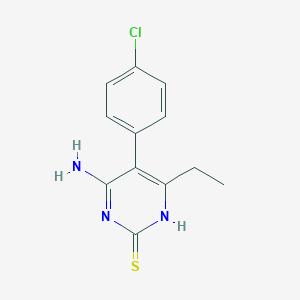
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
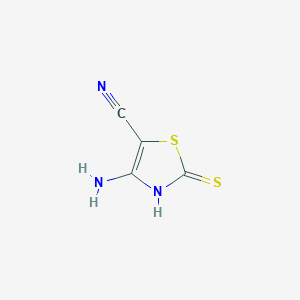
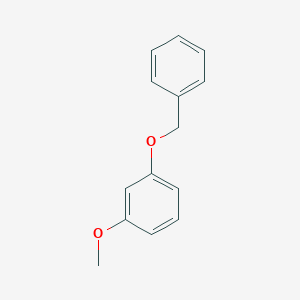
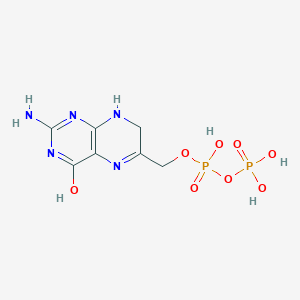
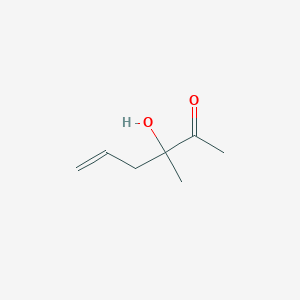
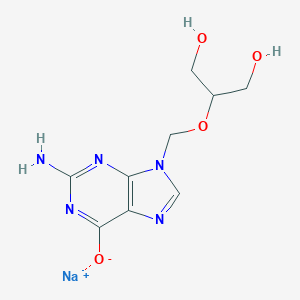
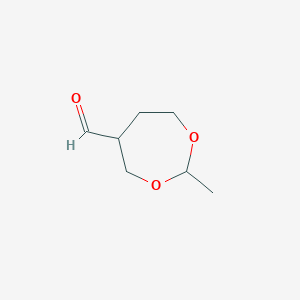
![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

